E 6837

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

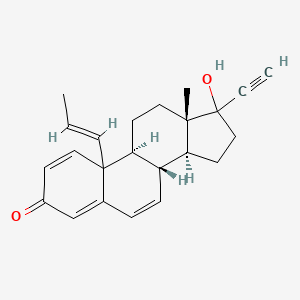

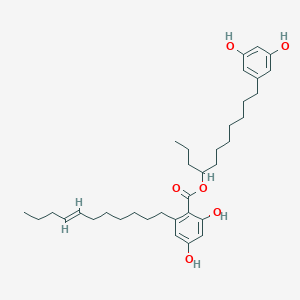

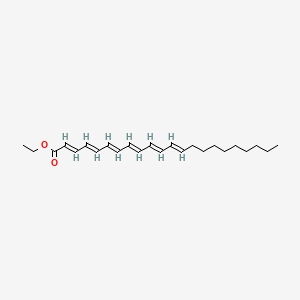

E-6837, also known as 5-Chloro-N-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}naphthalene-2-sulfonamide, is an orally active compound that acts as a selective and high-affinity agonist for the 5-HT6 receptor. It was developed with the aim of creating an anti-obesity medication. In cell lines expressing rat 5-HT6 receptors, E-6837 acts as a partial agonist, while it acts as a full agonist on human 5-HT6 receptors .

Preparation Methods

The synthesis of E-6837 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Chlorination: The final step involves the chlorination of the naphthalene ring to obtain the desired compound.

Industrial production methods for E-6837 would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

E-6837 undergoes several types of chemical reactions, including:

Oxidation: E-6837 can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in E-6837.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Hydrolysis: Hydrolysis reactions can occur at the sulfonamide group under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: E-6837 is used as a tool compound to study the 5-HT6 receptor and its role in various physiological processes.

Biology: The compound is used in research to understand the signaling pathways and molecular mechanisms associated with the 5-HT6 receptor.

Medicine: E-6837 has shown promise as an anti-obesity medication.

Mechanism of Action

E-6837 exerts its effects by acting as an agonist for the 5-HT6 receptor, which is a G-protein-coupled receptor predominantly expressed in the central nervous system. The activation of the 5-HT6 receptor by E-6837 leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This modulation affects neuronal activity in the hypothalamus, a key brain region involved in regulating food intake and energy balance .

Comparison with Similar Compounds

E-6837 is unique in its high affinity and selectivity for the 5-HT6 receptor. Similar compounds include:

E-6801: Another 5-HT6 receptor agonist with similar properties but different pharmacokinetic profiles.

SB-271046: A 5-HT6 receptor antagonist used in research to study the effects of receptor inhibition.

E-6837 stands out due to its ability to induce sustained weight loss without the rebound effect observed with other anti-obesity medications like sibutramine .

Properties

Molecular Formula |

C22H22ClN3O2S |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

5-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide |

InChI |

InChI=1S/C22H22ClN3O2S/c1-26(2)11-10-16-14-24-22-9-6-17(13-20(16)22)25-29(27,28)18-7-8-19-15(12-18)4-3-5-21(19)23/h3-9,12-14,24-25H,10-11H2,1-2H3 |

InChI Key |

OOIQBABUMXSCPC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=CC=C4)Cl |

Synonyms |

5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulphonamide E-6837 N-(3-(2-dimethylaminoethyl)-1H-indol-5-yl)-5-chloronaphthalene-2-sulfonamide N-DAEI-5-chloro-NS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

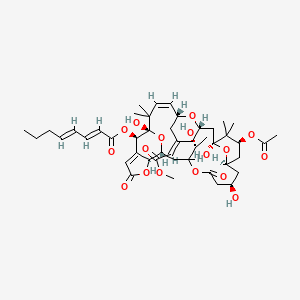

![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)